molecular formula C16H16N6O4 B12459225 5-Tert-butyl-N'-[(3E)-5-nitro-2-oxo-1H-indol-3-ylidene]-2H-pyrazole-3-carbohydrazide

5-Tert-butyl-N'-[(3E)-5-nitro-2-oxo-1H-indol-3-ylidene]-2H-pyrazole-3-carbohydrazide

Cat. No.: B12459225
M. Wt: 356.34 g/mol
InChI Key: FIQLUTDJOOQQSU-UHFFFAOYSA-N
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Description

5-Tert-butyl-N’-[(3E)-5-nitro-2-oxo-1H-indol-3-ylidene]-2H-pyrazole-3-carbohydrazide is a complex organic compound that features a combination of indole and pyrazole moieties. Indole derivatives are significant in natural products and drugs due to their biological activities, while pyrazole derivatives are known for their pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-N’-[(3E)-5-nitro-2-oxo-1H-indol-3-ylidene]-2H-pyrazole-3-carbohydrazide typically involves multiple steps, including the formation of the indole and pyrazole rings, followed by their condensation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-N’-[(3E)-5-nitro-2-oxo-1H-indol-3-ylidene]-2H-pyrazole-3-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include tert-butyl nitrite, various acids and bases, and specific catalysts like FeCl3 for oxidation reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the indole or pyrazole rings .

Scientific Research Applications

5-Tert-butyl-N’-[(3E)-5-nitro-2-oxo-1H-indol-3-ylidene]-2H-pyrazole-3-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its pharmacological effects and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Tert-butyl-N’-[(3E)-5-nitro-2-oxo-1H-indol-3-ylidene]-2H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, while the pyrazole ring can modulate different biological pathways. These interactions contribute to the compound’s biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Tert-butyl-N’-[(3E)-5-nitro-2-oxo-1H-indol-3-ylidene]-2H-pyrazole-3-carbohydrazide is unique due to its combination of indole and pyrazole moieties, which imparts a distinct set of chemical and biological properties. This dual functionality makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C16H16N6O4

Molecular Weight

356.34 g/mol

IUPAC Name

5-tert-butyl-N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C16H16N6O4/c1-16(2,3)12-7-11(18-19-12)14(23)21-20-13-9-6-8(22(25)26)4-5-10(9)17-15(13)24/h4-7,17,24H,1-3H3,(H,18,19)

InChI Key

FIQLUTDJOOQQSU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=NN1)C(=O)N=NC2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])O

Origin of Product

United States

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